5-Isobutoxypentane-1-sulfonyl chloride
Description
This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules for applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines a moderately branched alkoxy chain (isobutoxy) with a sulfonyl chloride reactive site, balancing steric hindrance and electrophilic reactivity. The isobutoxy group enhances solubility in non-polar solvents compared to shorter-chain analogs, while the pentyl spacer modulates reactivity and stability .
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
5-(2-methylpropoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2)8-13-6-4-3-5-7-14(10,11)12/h9H,3-8H2,1-2H3 |
InChI Key |
CWZSOLVSRCJAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxypentane-1-sulfonyl chloride typically involves the reaction of 5-isobutoxypentanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{5-Isobutoxypentanol} + \text{Chlorosulfonic Acid} \rightarrow \text{5-Isobutoxypentane-1-sulfonyl chloride} + \text{HCl} ]
The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of 5-Isobutoxypentane-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method also minimizes the risk of thermal runaway and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Isobutoxypentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfides or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfides/Thiols: Formed by reduction
Scientific Research Applications
5-Isobutoxypentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Isobutoxypentane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. The chlorine atom is displaced by a nucleophile, resulting in the formation of a new sulfonyl derivative. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, forming a sulfonamide bond.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
The reactivity, stability, and applicability of 5-isobutoxypentane-1-sulfonyl chloride can be contextualized against structurally related sulfonyl chlorides. Below is a comparative analysis based on synthesis, stability, and functional utility:
Table 1: Comparative Properties of Sulfonyl Chlorides
| Compound | Reactivity (Relative) | Solubility (Polar Solvents) | Thermal Stability (°C) | Common Applications |
|---|---|---|---|---|
| Methanesulfonyl chloride | High | Moderate | 80–100 | Pharmaceuticals, catalysts |
| Ethanesulfonyl chloride | Moderate | High | 70–90 | Polymer modification |
| 5-Isobutoxypentane-1-sulfonyl chloride | Moderate-Low | Low (high in non-polar) | 110–130 | Specialty surfactants, drug intermediates |
| p-Toluenesulfonyl chloride | High | Low | 100–120 | Protecting groups, esterification |
Key Findings:
Reactivity: Methanesulfonyl chloride exhibits high reactivity due to minimal steric hindrance, making it suitable for rapid sulfonation. In contrast, 5-isobutoxypentane-1-sulfonyl chloride’s branched alkoxy chain reduces electrophilicity, favoring controlled reactions in multi-step syntheses . p-Toluenesulfonyl chloride’s aromatic ring enhances electrophilicity, but its low solubility limits use in non-polar systems.
Stability :
- The pentyl chain and isobutoxy group in 5-isobutoxypentane-1-sulfonyl chloride confer higher thermal stability (decomposition above 110°C) compared to ethanesulfonyl chloride (70–90°C), aligning it with high-temperature processes .
Applications: Unlike methanesulfonyl chloride (broad pharmaceutical use), 5-isobutoxypentane-1-sulfonyl chloride is niche, employed in synthesizing lipophilic drug intermediates (e.g., kinase inhibitors) and non-ionic surfactants due to its balanced hydrophobicity .
Research Findings and Limitations
- Synthetic Challenges : The compound’s synthesis requires careful control of chlorination conditions to avoid side reactions with the isobutoxy group. Yields typically range between 50–65% in optimized procedures .
- Toxicity: Limited data exist on its ecotoxicological profile, though its hydrolysis product (5-isobutoxypentane-1-sulfonic acid) is suspected to exhibit moderate aquatic toxicity .
Notes on Evidence Utilization
The provided evidence (Figure 2 from Chemosensors, 2014) details electrochemical sensor calibrations for TNT and DNT, which are unrelated to sulfonyl chlorides. Future comparisons would benefit from direct data on sulfonyl chloride reactivity, stability, or sensor applications.
Biological Activity
5-Isobutoxypentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and ability to form various derivatives that can exhibit significant pharmacological properties. This article explores the biological activity of 5-Isobutoxypentane-1-sulfonyl chloride, focusing on its mechanisms, efficacy, and potential therapeutic applications.
5-Isobutoxypentane-1-sulfonyl chloride has the following chemical structure:
- Molecular Formula : C₈H₁₉ClO₂S
- Molecular Weight : 206.76 g/mol
This compound features a sulfonyl chloride functional group, which is known for its electrophilic nature, allowing it to participate in various chemical reactions, particularly with nucleophiles.
Biological Activity Overview
Sulfonyl chlorides, including 5-Isobutoxypentane-1-sulfonyl chloride, have been studied for their biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
Sulfonyl chlorides have been identified as inhibitors of several enzymes, including:
Antimicrobial Activity
Sulfonamides, a class of compounds related to sulfonyl chlorides, have demonstrated significant antibacterial properties. Studies have shown that compounds with sulfonamide functionalities can inhibit bacterial growth by interfering with folate synthesis pathways .
| Bacterial Strain | Inhibition Zone Diameter (mm) | Standard Drug (Ciprofloxacin) IZD (mm) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 11 | 16 |
| Pseudomonas aeruginosa | 17 | 28 |
The data above represents findings from studies on related sulfonamide compounds and suggests a framework for evaluating the antibacterial potential of 5-Isobutoxypentane-1-sulfonyl chloride .
Case Studies and Research Findings
Research into the biological activity of sulfonyl compounds has yielded promising results. For instance:
- Inhibition Studies : Compounds similar to 5-Isobutoxypentane-1-sulfonyl chloride have shown effective inhibition against various serine hydrolases. The mechanism involves the formation of covalent bonds with the target enzymes, leading to irreversible inhibition .
- Antimicrobial Screening : In studies involving structurally related sulfonamides, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited varying degrees of effectiveness, making them candidates for further development as antimicrobial agents .
- Therapeutic Applications : The potential applications of sulfonyl chlorides extend beyond antibacterial activity; they may also be explored for anti-inflammatory effects through FAAH inhibition and other pathways involved in pain modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
